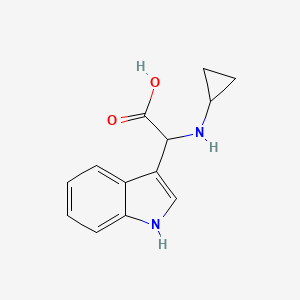
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Descripción general
Descripción
2-(Cyclopropylamino)-2-(1H-indol-3-yl)acetic acid (CAPIA) is an organic compound belonging to the class of amides. It is a derivative of indole, an aromatic heterocyclic compound found in many natural products. CAPIA is a versatile compound that has been used in numerous scientific research applications, including drug development and synthesis, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
2-(1H-Indol-3-yl)acetic acid and its derivatives demonstrate promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Compounds synthesized from this acid exhibited comparable antibacterial activities to the standard Ciprofloxacin. Moreover, these compounds have shown moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, with some demonstrating excellent anti-enzymatic potentials against Lipoxygenase. Computational docking results also support their enzyme inhibitory activities, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Biological Evaluation
A series of compounds synthesized from 2-(1H-Indol-3-yl)acetic acid demonstrated potential for antimicrobial activities. The structures of these novel compounds were characterized by various spectroscopic techniques, and they exhibited activity against microbes through agar disc diffusion method, suggesting their utility in antimicrobial applications (Muralikrishna et al., 2014).
Applications in Auxin Research
Indole-3-acetic acid, a derivative of 2-(1H-Indol-3-yl)acetic acid, is crucial in plant biology as an auxin. It plays a significant role in plant growth and development. Research on its derivatives has contributed to understanding the molecular structure and auxin activity, furthering knowledge in plant hormone regulation and potential applications in agriculture (Antolić et al., 2004).
Novel Syntheses and Chemical Analysis
Various studies have explored the synthesis of novel compounds from 2-(1H-Indol-3-yl)acetic acid. These syntheses provide a pathway to a range of biologically active compounds, contributing to pharmaceutical and chemical research. The characterization of these compounds involves advanced techniques like NMR, IR, and mass spectrometry, aiding in the understanding of chemical properties and potential applications (Opatz & Ferenc, 2006).
Antioxidant Evaluation
Research on indole-3-acetic acid analogues, derived from 2-(1H-Indol-3-yl)acetic acid, has shown significant antioxidant activities. These studies provide insights into the role of these compounds in combating oxidative stress, opening avenues for their use in treating diseases associated with oxidative damage (Naik et al., 2011).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(17)12(15-8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,12,14-15H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDAERGQLSGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



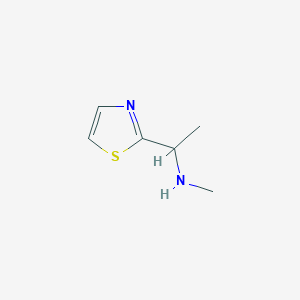
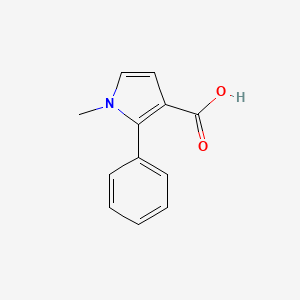
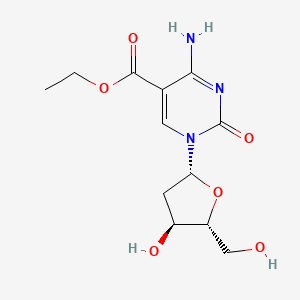
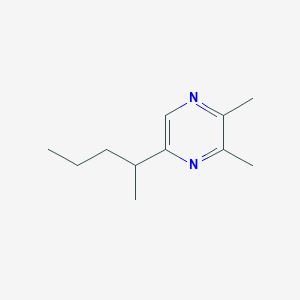
![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)
![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)
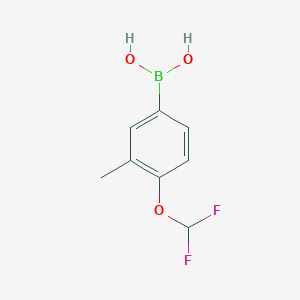
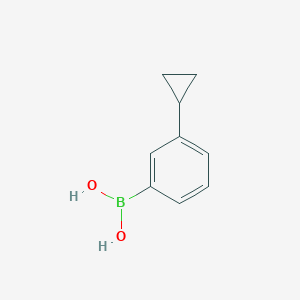
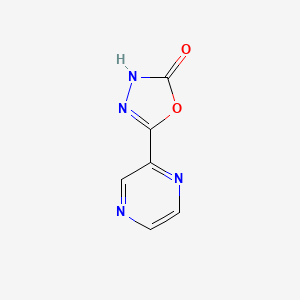
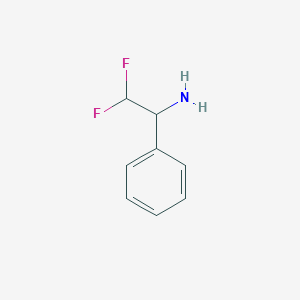
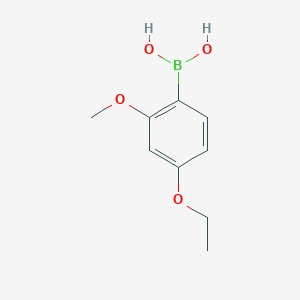
![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)
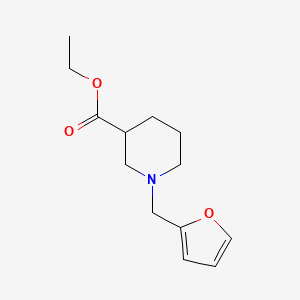
![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)